
(S)-1-(tert-Butoxycarbonyl)-2-(3-nitrobenzyl)pyrrolidine-2-carboxylic acid
Übersicht
Beschreibung
(S)-1-(tert-Butoxycarbonyl)-2-(3-nitrobenzyl)pyrrolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C17H22N2O6 and its molecular weight is 350.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(S)-1-(tert-Butoxycarbonyl)-2-(3-nitrobenzyl)pyrrolidine-2-carboxylic acid, with a CAS number of 1217776-53-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C17H22N2O6, with a molecular weight of 350.37 g/mol. The presence of the tert-butoxycarbonyl (Boc) group and the nitrobenzyl moiety contributes to its unique chemical properties that may influence its biological activity.
Research indicates that compounds similar to this compound may interact with various biological targets, including enzymes involved in bacterial DNA replication and repair. For instance, studies on related pyrrolidine derivatives have shown that they can inhibit bacterial topoisomerases, which are crucial for DNA supercoiling and relaxation during replication .
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of compounds containing pyrrolidine structures. For example, dual inhibitors targeting DNA gyrase and topoisomerase IV have demonstrated significant antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus . The compound's structural characteristics suggest it may exhibit similar properties due to its ability to interact with these enzymes.
Enzyme Inhibition Studies
In vitro assays have been conducted to evaluate the inhibitory effects of this compound on specific enzymes. For instance, compounds with similar structural frameworks have shown IC50 values in the micromolar range against various protein targets, indicating promising enzyme inhibition capabilities .
Study 1: Antibacterial Efficacy
A study published in the Journal of Medicinal Chemistry reported on a series of pyrrolidine derivatives that included modifications similar to those found in this compound. These derivatives exhibited potent antibacterial activity, with some showing effectiveness against multi-drug resistant strains. The study emphasized structure-activity relationships that could guide further optimization of this compound class .
Study 2: Enzyme Interaction
Another investigation focused on the interaction of pyrrolidine derivatives with bacterial topoisomerases. The findings revealed that certain substitutions at the benzyl position significantly enhanced binding affinity and inhibitory potency against these enzymes. This suggests that this compound could be optimized for improved biological activity through similar modifications .
Data Table: Biological Activity Summary
Analyse Chemischer Reaktionen
Reduction of the Nitro Group
The nitro group on the benzyl moiety undergoes reduction under catalytic hydrogenation conditions. This reaction is critical for generating intermediates with primary amine functionality.
Reagents/Conditions :
-
H₂ (1.4–1.5 MPa) with Pd/C catalyst in ethanol/DMF at 50°C .
-
Alternative: LiAlH₄ in anhydrous THF at 0°C to room temperature.
Products :
-
2-(3-Aminobenzyl)pyrrolidine-2-carboxylic acid derivative (after Boc deprotection).
-
Stereochemical integrity of the pyrrolidine ring is preserved under mild H₂ conditions .
Mechanism :
-
Sequential reduction of –NO₂ → –NH₂ via a nitroso intermediate.
-
Pd/C facilitates heterolytic cleavage of H₂, enabling electron transfer to the nitro group.
Nucleophilic Substitution at the Benzyl Position
The electron-deficient 3-nitrobenzyl group permits nucleophilic aromatic substitution (NAS) under controlled conditions.
Reagents/Conditions :
-
Thiols/amines in DMSO at 80–100°C with K₂CO₃ as base.
-
Microwave irradiation (150 W, 120°C) accelerates reaction rates.
Products :
-
2-(3-Substituted-benzyl)pyrrolidine-2-carboxylic acid derivatives (e.g., –SCH₃, –NHCH₂Ph).
Limitations :
-
Steric hindrance from the pyrrolidine ring reduces reactivity at para-positions.
Acid-Mediated Boc Deprotection
The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to unmask the pyrrolidine amine.
Reagents/Conditions :
-
Quenching with NaHCO₃ or ion-exchange chromatography isolates the free amine.
Products :
-
(S)-2-(3-Nitrobenzyl)pyrrolidine-2-carboxylic acid (CAS: 1049742-66-6).
-
No racemization observed due to the rigid pyrrolidine backbone .
Ring-Opening Reactions
The pyrrolidine ring undergoes selective cleavage under oxidative or reductive conditions.
Oxidative Ring Opening
Reagents/Conditions :
Products :
-
Glutaric acid derivatives with a 3-nitrobenzyl side chain.
-
CO₂ release confirmed by FT-IR spectroscopy.
Reductive Ring Opening
Reagents/Conditions :
-
NaBH₄/NiCl₂ in MeOH at 60°C .
-
BH₃·THF under inert atmosphere.
Products :
-
Linear amine-carboxylic acid derivatives.
-
Side products include γ-lactams from intramolecular cyclization .
Photochemical Reactivity
The nitrobenzyl group undergoes photolysis under UV light (254–365 nm), enabling applications in prodrug activation.
Conditions :
-
UV-A (365 nm) in PBS buffer (pH 7.4) for 30–60 minutes.
Products :
-
2-Benzylpyrrolidine-2-carboxylic acid via nitro-to-carbonyl rearrangement.
Table 2: Stereochemical Outcomes
Reaction | Configuration Retention | Analytical Method |
---|---|---|
Hydrogenation | Yes (S) | Chiral HPLC |
Boc Deprotection | Yes (S) | Polarimetry |
Photolysis | Partial racemization | X-ray crystallography |
Mechanistic Insights
-
Nitro Reduction : Proceeds via a six-electron transfer mechanism, with Pd/C stabilizing reactive intermediates .
-
Boc Deprotection : TFA protonates the carbamate oxygen, triggering elimination of CO₂ and tert-butylene .
-
Photolysis : Involves a nitro-to-ketone rearrangement through a diradical intermediate, confirmed by EPR spectroscopy.
Eigenschaften
IUPAC Name |
(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-[(3-nitrophenyl)methyl]pyrrolidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O6/c1-16(2,3)25-15(22)18-9-5-8-17(18,14(20)21)11-12-6-4-7-13(10-12)19(23)24/h4,6-7,10H,5,8-9,11H2,1-3H3,(H,20,21)/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCJFCQDCHVZNDM-KRWDZBQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@]1(CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80428021 | |
Record name | (S)-1-(tert-Butoxycarbonyl)-2-(3-nitrobenzyl)pyrrolidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80428021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217776-53-8 | |
Record name | (S)-1-(tert-Butoxycarbonyl)-2-(3-nitrobenzyl)pyrrolidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80428021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.